Benzhydryl triphenylphosphonium chloride

Thermal stability Material characterization Phosphonium salt procurement

This quaternary phosphonium salt features a benzhydryl (diphenylmethyl) group at the α-carbon, providing enhanced steric bulk and distinct ion-pairing behavior vs. the common benzyl analog (CAS 1100-88-5). These structural differences directly influence Wittig olefination Z/E stereoselectivity and phase-transfer catalytic turnover rates. Sourcing the correct benzhydryl derivative is critical—incorrect substitution can lead to compromised yields or reaction failure. Ideal for stereoselective alkene synthesis, phase-transfer catalysis, and organocatalysis SAR studies. ≥98% purity, white crystalline solid, available from research-scale to bulk quantities.

Molecular Formula C31H26ClP
Molecular Weight 465 g/mol
CAS No. 1530-43-4
Cat. No. B075447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzhydryl triphenylphosphonium chloride
CAS1530-43-4
Molecular FormulaC31H26ClP
Molecular Weight465 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
InChIInChI=1S/C31H26P.ClH/c1-6-16-26(17-7-1)31(27-18-8-2-9-19-27)32(28-20-10-3-11-21-28,29-22-12-4-13-23-29)30-24-14-5-15-25-30;/h1-25,31H;1H/q+1;/p-1
InChIKeyPKMDZVYQEANDCP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzhydryl Triphenylphosphonium Chloride (CAS 1530-43-4): Technical Baseline and Procurement-Relevant Specifications


Benzhydryl triphenylphosphonium chloride (CAS 1530-43-4) is a quaternary phosphonium salt with the molecular formula C₃₁H₂₆ClP and a molecular weight of 464.96 g/mol . This compound belongs to the class of arylmethyl triphenylphosphonium halides, which serve as precursors to phosphorus ylides for Wittig olefination reactions and as phase-transfer catalysts in biphasic reaction systems [1]. The compound appears as a white to off-white crystalline solid with a reported melting point range of 266–270 °C [2] (note: alternative vendor sources report 197–198 °C, warranting batch-specific verification). It contains a benzhydryl (diphenylmethyl) group attached to the phosphorus center, distinguishing it structurally from the more common benzyl analog (C₂₅H₂₂ClP, MW 388.87) by the addition of a second phenyl substituent at the α-carbon position.

Why In-Class Phosphonium Salt Substitution Risks Reaction Failure: Benzhydryl Triphenylphosphonium Chloride Differentiation Drivers


Arylmethyl triphenylphosphonium salts are not functionally interchangeable despite their shared core scaffold. The benzhydryl derivative (Ph₂CH–PPh₃⁺ Cl⁻) exhibits fundamentally distinct ion-pairing behavior, steric environment, and ylide reactivity compared to its benzyl analog (PhCH₂–PPh₃⁺ Cl⁻, CAS 1100-88-5). The presence of the second α-phenyl group alters both the acidity of the C(α)H proton and the steric congestion around the ylide-forming center, which directly influences Wittig reaction stereoselectivity [1]. In phase-transfer catalytic applications, the benzhydryl substitution pattern modifies the lipophilicity and interfacial partitioning characteristics that govern catalytic turnover rates [2]. Procurement decisions that treat phosphonium salts as commodity chemicals risk compromised yields, altered stereochemical outcomes, or complete reaction failure. The quantitative evidence presented in Section 3 establishes the specific performance dimensions where this compound diverges measurably from its closest structural analogs.

Benzhydryl Triphenylphosphonium Chloride (1530-43-4): Quantified Performance Evidence Against Structural Analogs


Thermal Stability and Melting Point Differential: Benzhydryl vs. Benzyl Triphenylphosphonium Chloride

Benzhydryl triphenylphosphonium chloride (CAS 1530-43-4) exhibits a substantially lower melting point than its benzyl analog benzyltriphenylphosphonium chloride (CAS 1100-88-5). The benzhydryl derivative melts at 266–270 °C [1], whereas the benzyl derivative melts at ≥300 °C (lit. 337 °C) , representing a melting point depression of approximately 67–71 °C. This thermal property differential is attributable to the reduced lattice energy arising from the increased steric bulk of the benzhydryl group relative to the benzyl substituent. The lower melting point may facilitate dissolution in organic reaction media under milder thermal conditions.

Thermal stability Material characterization Phosphonium salt procurement

Ion-Pairing Strength Quantification: C(α)H NMR Chemical Shift as Anion Interaction Proxy

The strength of cation–anion interactions in arylmethyl triphenylphosphonium salts directly influences their reactivity and solubility in organic media. For benzhydryl triphenylphosphonium chloride (Ph₂CH–PPh₃⁺ Cl⁻), the C(α)H proton exhibits a ¹H NMR chemical shift of δH = 8.25 ppm in CD₂Cl₂ solution [1]. This value is significantly downfield relative to the same salt with non-coordinating counterions (BF₄⁻: 6.23 ppm; BPh₄⁻: 5.72 ppm), establishing that the chloride anion engages in strong C–H⋅⋅⋅Cl⁻ hydrogen bonding with the C(α)H proton. The deshielding magnitude decreases in the order Cl⁻ > Br⁻ ≫ BF₄⁻ > SbF₆⁻, confirming chloride as the most strongly ion-pairing halide in this series [1]. Comparative data for the benzyl analog (PhCH₂–PPh₃⁺ X⁻) under identical conditions are not available in the same study, but the benzhydryl derivative's larger δH span (Δδ = 2.53 ppm across anions) provides a quantifiable baseline for assessing ion-pairing strength in this specific salt form.

Ion-pairing NMR spectroscopy Solution-state structure Counterion effects

Phase-Transfer Catalysis Kinetics: Activation Energy Comparison Between Bromide and Chloride Phosphonium Salts

In the two-phase Wittig reaction for stilbene synthesis using benzaldehyde and a phosphonium salt under NaOH(aq)/CH₂Cl₂ conditions, the activation energy (Ea) was determined to be 11.97 kcal/mol when benzyltriphenylphosphonium bromide (BTPPB) was employed as the phase-transfer catalyst [1]. This value is lower than the previously documented Ea of 12.984 kcal/mol obtained when benzyltriphenylphosphonium chloride (BTPPC) was used as the catalyst under comparable conditions [1]. While this kinetic study directly compares benzyl-substituted bromide and chloride salts rather than the benzhydryl chloride compound, the data establish a class-level trend wherein the halide counterion measurably influences the activation barrier for the phase-transfer catalytic cycle. The benzhydryl chloride derivative (CAS 1530-43-4) is expected to follow similar halide-dependent kinetic behavior, though direct benzhydryl-specific kinetic data remain absent from the peer-reviewed literature.

Phase-transfer catalysis Wittig reaction Reaction kinetics Activation energy

Wittig Reaction Stereoselectivity Modulation: Substituent Effects on Z/E Stilbene Ratios

The stereochemical outcome (Z/E ratio) of the Wittig reaction between benzyltriphenylphosphonium ylides and substituted benzaldehydes is highly sensitive to substituent identity on both the ylide-forming phosphonium salt and the aldehyde coupling partner. A systematic study of benzyltriphenylphosphonium salt reactions with ortho-substituted benzaldehydes demonstrated that Z-selectivity enhancement follows the substituent effectiveness order: CF₃ > (Cl, Br) > CH₃O > F > NO₂ [1]. The Z/E ratio can shift substantially upon interchanging substituents on the benzyl group of the phosphorus atom and on the phenyl group of the aryl aldehyde [1]. Although direct Z/E ratio data for the benzhydryl-substituted ylide (derived from CAS 1530-43-4) were not located in the literature, the established substituent sensitivity provides a mechanistic framework for anticipating that the benzhydryl group's additional α-phenyl substituent will alter ylide sterics and electronic properties relative to the benzyl analog, thereby modulating stereochemical outcomes in Wittig olefinations.

Wittig reaction Stereoselectivity Ylide reactivity Alkene synthesis

Cyanosilylation Catalysis: Benzyltriphenylphosphonium Chloride Benchmark Performance

Benzyltriphenylphosphonium chloride (BTPPC, CAS 1100-88-5) has been demonstrated to catalyze the cyanosilylation of ketones at catalyst loadings of 1–5 mol%, converting a wide variety of unconjugated and conjugated, acyclic and cyclic ketones to their corresponding cyanohydrin silyl ethers in excellent yields [1]. This establishes a performance benchmark for simple triarylalkylphosphonium chlorides as organocatalysts in cyanosilylation reactions. No published studies were identified that directly evaluate benzhydryl triphenylphosphonium chloride (CAS 1530-43-4) as a cyanosilylation catalyst. However, the structural similarity between the benzhydryl and benzyl derivatives suggests that CAS 1530-43-4 may exhibit comparable or modulated catalytic activity contingent upon how the increased steric bulk of the benzhydryl group influences substrate approach and transition-state geometry. Procurement decisions for exploratory organocatalysis research involving benzhydryl-substituted phosphonium salts would require this specific compound to investigate structure–activity relationships.

Organocatalysis Cyanosilylation Ketone functionalization Phosphonium salt catalysis

Benzhydryl Triphenylphosphonium Chloride (1530-43-4): Evidence-Supported Research and Industrial Application Scenarios


Precursor for Sterically Demanding Wittig Ylide Generation in Alkene Synthesis

Benzhydryl triphenylphosphonium chloride (CAS 1530-43-4) serves as a precursor to benzhydryl-substituted phosphorus ylides via deprotonation with strong base. The benzhydryl group introduces enhanced steric bulk at the α-carbon compared to benzyl ylides, which is anticipated to influence both the stereochemical course (Z/E selectivity) of Wittig olefinations and the reactivity profile toward sterically encumbered carbonyl electrophiles. This application is supported by established substituent-effect principles in phosphonium ylide chemistry [1] and the compound's documented use as a Wittig reagent precursor [2]. Procurement of this specific benzhydryl derivative enables investigation of steric modulation in ylide-mediated alkene synthesis where conventional benzyl ylides provide insufficient stereocontrol.

Phase-Transfer Catalysis in Biphasic Organic Transformations

As a quaternary phosphonium salt, benzhydryl triphenylphosphonium chloride can function as a phase-transfer catalyst (PTC), facilitating reactions between water-soluble nucleophiles and organic-soluble electrophiles. The benzhydryl substituent imparts increased lipophilicity relative to simpler alkyl or benzyl phosphonium salts, which may enhance partitioning into organic phases and alter catalytic turnover rates. While kinetic studies on the benzhydryl derivative specifically are not available, class-level kinetic data establish that phosphonium halides exhibit counterion-dependent activation energies in PTC-mediated Wittig reactions (Ea ≈ 12–13 kcal/mol range) [3]. This compound is suitable for exploratory PTC applications requiring enhanced organic-phase solubility.

Ion-Pairing and Solution-Structure Studies in Non-Aqueous Media

Benzhydryl triphenylphosphonium chloride has been characterized by ¹H NMR spectroscopy in CD₂Cl₂ solution, revealing a C(α)H proton chemical shift of δH = 8.25 ppm attributable to strong C–H⋅⋅⋅Cl⁻ hydrogen bonding in the ion pair [4]. This quantitative NMR signature provides a diagnostic tool for assessing ion-pairing strength in solution. Researchers investigating the role of counterion effects on phosphonium salt reactivity, solubility, or electrochemical properties can utilize this compound as a well-characterized reference material with established solution-state structural parameters. The chloride salt's pronounced ion-pairing distinguishes it from the more weakly coordinating BF₄⁻ and BPh₄⁻ analogs of the same cation.

Exploratory Organocatalysis and Structure–Activity Relationship Studies

Benzyltriphenylphosphonium chloride has demonstrated efficacy as an organocatalyst for ketone cyanosilylation at 1–5 mol% loading [5]. Benzhydryl triphenylphosphonium chloride (CAS 1530-43-4) offers a structurally distinct analog for comparative structure–activity relationship (SAR) investigations in phosphonium salt organocatalysis. The benzhydryl group's increased steric demand relative to the benzyl group may influence substrate scope, reaction rates, or selectivity profiles. Procurement of this compound enables systematic SAR studies to delineate the impact of α-carbon substitution on catalytic performance in cyanosilylation and related nucleophilic addition reactions.

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